N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-6-4-11(5-7-12)9-18-14(22)10-24-15-19-13-3-1-2-8-21(13)16(23)20-15/h1-8H,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCOFQHKRLAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenylmethylamine, which is then reacted with 2-chloroacetyl chloride to form the intermediate 2-chloro-N-[(4-fluorophenyl)methyl]acetamide. This intermediate is further reacted with 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridotriazinone moiety can be reduced to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs identified in the evidence:
Key Observations:
Core Heterocyclic Systems :
- The target compound’s pyrido[1,2-a][1,3,5]triazine core distinguishes it from benzoimidazoimidazole (Entry 2) or triazole (Entry 4) systems. These cores influence electronic properties and binding affinities to biological targets .
- The sulfur atom in the sulfanyl group (common in Entries 1, 4, and 7) may enhance metabolic stability or mediate interactions with cysteine residues in enzymes .
Substituent Effects: The 4-fluorophenyl group is a recurring motif (Entries 1, 2, 9) linked to improved lipophilicity and bioavailability. For example, in Entry 2, this group contributes to biofilm inhibition by enhancing membrane penetration .
Biological Activity: While the target compound lacks explicit activity data, analogs like Entry 2 (biofilm inhibition) and Entry 4 (anti-exudative effects) suggest plausible applications in antimicrobial or anti-inflammatory contexts .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and related research findings.
The compound's molecular formula is , with a molecular weight of approximately 358.39 g/mol. Its structure features a fluorophenyl group, a pyridotriazinone moiety, and a sulfanylacetamide linkage. The presence of the fluorine atom enhances stability and lipophilicity, which may influence its interaction with biological targets.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity . It has been identified as a potential candidate for cancer treatment due to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis pathways.
Enzyme Inhibition
The compound may act as an enzyme inhibitor or receptor modulator , indicating potential therapeutic applications beyond oncology. Its interactions with specific enzymes or receptors could lead to alterations in signal transduction pathways, contributing to its anti-inflammatory and anticancer effects. For example, studies have indicated that it may inhibit certain kinases involved in tumor growth and metastasis.
The mechanism of action involves binding to specific molecular targets within the cell. This compound likely interacts with enzymes or receptors that modulate biological pathways. This interaction can result in the inhibition of enzyme activity or alteration of receptor signaling, leading to various therapeutic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route begins with the preparation of 4-fluorophenylmethylamine, which is then reacted with 2-chloroacetyl chloride to form an intermediate. This intermediate is further reacted with 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol under basic conditions to yield the final product .
Synthetic Route Overview
| Step | Reaction |
|---|---|
| 1 | Preparation of 4-fluorophenylmethylamine |
| 2 | Reaction with 2-chloroacetyl chloride |
| 3 | Reaction with 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Anticancer Activity : Research showed that this compound could inhibit the growth of various cancer cell lines at micromolar concentrations.
- Enzyme Interaction Studies : Ligand docking studies indicated that the compound binds effectively at the active sites of certain kinases involved in cancer progression.
- Comparative Analysis : Similar compounds were assessed for their biological activity; however, this compound demonstrated superior potency due to its unique structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
